
1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester is an organic compound with the molecular formula C13H15NO4. It is characterized by the presence of a pyrrolidine ring and a phenylmethyl ester group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester typically involves the following steps:
Condensation Reaction: 1-pyrroleethanol and chloromethyl chloroformate are subjected to a condensation reaction under alkaline conditions to yield the chloromethyl ester of this compound.
Alkali Treatment: The chloromethyl ester is then treated with alkali to produce the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity.
化学反应分析
Types of Reactions
1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl)2-(phenylmethyl) ester
- 1,3-Pyrrolidinedicarboxylic acid, 5-methyl-, 3-ethyl 1-(phenylmethyl) ester
- 1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 3-ethyl 1-(phenylmethyl) ester
Uniqueness
1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester is unique due to its specific structural features, such as the pyrrolidine ring and phenylmethyl ester group. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
属性
分子式 |
C13H14NO4- |
|---|---|
分子量 |
248.25 g/mol |
IUPAC 名称 |
1-phenylmethoxycarbonylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/p-1 |
InChI 键 |
JSASVUTVTRNJHA-UHFFFAOYSA-M |
规范 SMILES |
C1CN(CC1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


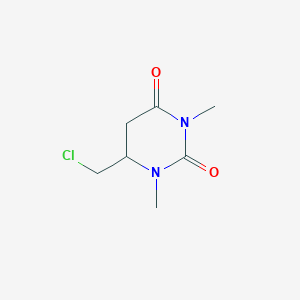
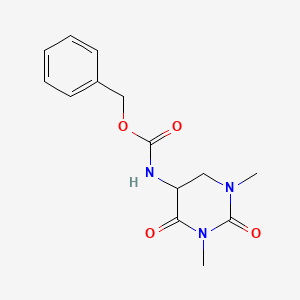
![N-[2-[2-[2-[2-[3-[2-(3-but-3-ynyldiazirin-3-yl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12365453.png)
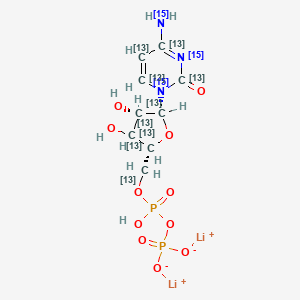
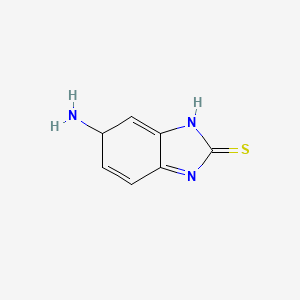
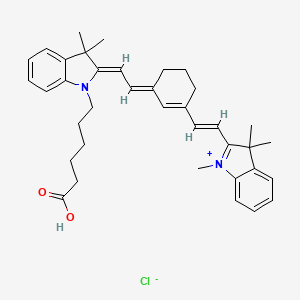
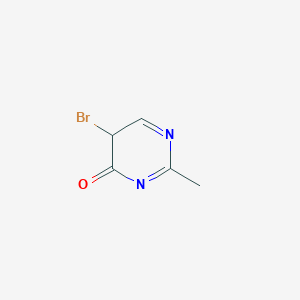
![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12365474.png)
![6-[3-[(2S)-2-(methylamino)propyl]phenoxy]-N-(2-sulfanylethyl)hexanamide](/img/structure/B12365498.png)

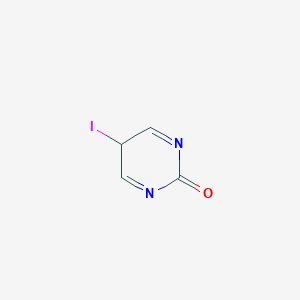
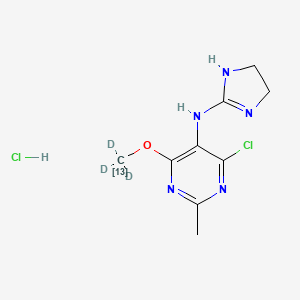
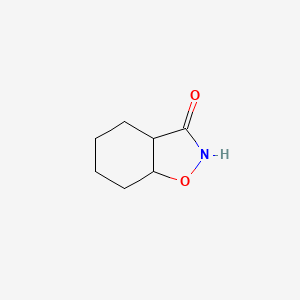
![2-[(4S)-4-[(4-aminophenyl)methyl]-3,9-bis(carboxymethyl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid;dihydrate;dihydrochloride](/img/structure/B12365518.png)
